Product packaging for HT-2 Toxin 3-Glucuronide-13C2,D3(Cat. No.:)

HT-2 Toxin 3-Glucuronide-13C2,D3

Cat. No.: B1157420
M. Wt: 605.61
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Fusarium Mycotoxins: Focus on T-2 Toxin and HT-2 Toxin

Among the most concerning mycotoxins are those produced by fungi of the Fusarium genus, which frequently contaminate cereal crops like wheat, maize, oats, and barley. r-biopharm.comr-biopharm.com T-2 toxin and its primary metabolite, HT-2 toxin, are type A trichothecenes, a class of mycotoxins notorious for their cytotoxic and immunosuppressive effects. r-biopharm.comtandfonline.com These toxins inhibit protein synthesis, disrupt DNA and RNA synthesis, and can cause a range of adverse health effects in both humans and animals. tandfonline.comromerlabs.com

The occurrence of T-2 and HT-2 toxins in cereals is a global issue, with contamination levels influenced by environmental factors such as temperature and humidity. romerlabs.comnih.gov Due to their potent toxicity, the European Food Safety Authority (EFSA) has established a group tolerable daily intake (TDI) for the sum of T-2 and HT-2 toxins. r-biopharm.comnih.gov In vivo, T-2 toxin is rapidly metabolized to HT-2 toxin, making the assessment of both compounds crucial for risk evaluation. nih.govmdpi.com

Table 1: Occurrence of T-2 and HT-2 Toxins in Various Cereals

CerealT-2 Toxin IncidenceHT-2 Toxin IncidenceRegion/Country
Oats70.0%70.0%Croatia mdpi.com
Barley40.9%40.9%Croatia mdpi.com
Maize26.8%26.8%Croatia mdpi.com
Wheat19.2%19.2%Croatia mdpi.com
Corn21.7%95.7%South Korea tandfonline.comnih.gov
Brown RiceDetectedDetectedSouth Korea tandfonline.comnih.gov
Mixed GrainsDetected42.4%South Korea tandfonline.comnih.gov

This table is interactive. You can sort the columns by clicking on the headers.

The Concept of Modified and Masked Mycotoxins in Agri-Food Systems

The analytical challenge of mycotoxins is compounded by the existence of "modified" or "masked" forms. nih.govadm.com Masked mycotoxins are derivatives of parent toxins formed by plant metabolism as a defense mechanism. nih.govdairyglobal.net Plants, in an attempt to detoxify xenobiotics, conjugate mycotoxins with polar molecules like sugars, effectively "masking" them from conventional analytical methods that are designed to detect the parent compound. nih.govrsc.org

Role of Biotransformation and Glucuronidation in Mycotoxin Metabolism

Both plants and animals possess metabolic pathways to transform foreign compounds (xenobiotics), including mycotoxins. nih.govnih.gov This process, known as biotransformation, typically involves two phases. mdpi.com Phase I reactions introduce or expose functional groups on the mycotoxin molecule, while Phase II reactions conjugate these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate their excretion. nih.govresearchgate.net

Glucuronidation, the attachment of glucuronic acid to a toxin, is a major metabolic pathway for many mycotoxins, including HT-2 toxin. nih.govresearchgate.netnih.gov This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are present in the liver and other tissues. nih.govacs.org The formation of glucuronide conjugates, such as HT-2 toxin 3-glucuronide, is a significant detoxification mechanism in mammals. acs.orgmdpi.com In vitro studies using human cells have demonstrated the formation of HT-2 toxin glucuronide. acs.org

Properties

Molecular Formula

C₂₆¹³C₂H₃₇D₃O₁₄

Molecular Weight

605.61

Synonyms

(3α,4β,8α)-15-(Acetyloxy)-12,13-epoxy-4-hydroxy-8-(3-methyl-1-oxobutoxy)trichothec-9-en-3-yl-β-D-glucopyranosiduronic Acid-13C2,D3; 

Origin of Product

United States

Advanced Methodologies for the Synthesis and Structural Validation of Ht 2 Toxin 3 Glucuronide 13c2,d3

Strategies for Isotopic Labeling and Chemo-Enzymatic Synthesisnih.govnih.gov

The synthesis of HT-2 Toxin 3-Glucuronide-13C2,D3 is a multi-step process that combines precise chemical modifications with specific enzymatic reactions. This chemo-enzymatic approach is necessary to produce a high-purity internal standard essential for accurate quantification in analytical studies.

Precursor Selection and Chemical Derivatization Pathways for Deuteration and Carbon-13 Enrichment

The introduction of stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (D) into the HT-2 toxin molecule requires careful selection of precursors and controlled chemical reactions. The synthesis of ¹³C-labeled HT-2 toxin is often achieved through the acetylation of a suitable precursor, T-2 triol, using ¹³C-labeled acetylating agents. nih.gov

A common pathway involves the following steps:

Preparation of Precursor: T-2 triol is prepared by the complete alkaline hydrolysis of a more complex trichothecene (B1219388) like diacetoxyscirpenol. nih.gov

Carbon-13 Labeling: The T-2 triol is then subjected to controlled acetylation using [¹³C₂]-acetic anhydride. This reaction specifically introduces two ¹³C atoms into the acetyl group at the C-4 position, which is later deacetylated to form the HT-2 toxin structure. A subsequent controlled hydrolysis yields [¹³C₂]-HT-2-toxin. nih.gov

Deuteration: The introduction of deuterium (D₃) can be achieved through various established chemical methods, such as reduction reactions using deuterium-donating reagents or specific exchange reactions on the isovaleryl group.

The selection of the precursor is critical for an efficient synthesis strategy. T-2 triol is an ideal starting point as it provides the core trichothecene structure with hydroxyl groups available for targeted chemical modification.

Table 1: Precursor and Labeling Reagents

PrecursorLabeling ReagentIsotope IntroducedLabeled Intermediate
T-2 Triol[¹³C₂]-Acetic Anhydride¹³C₂[¹³C₂]-HT-2 Toxin
HT-2 ToxinDeuterated Isovaleryl ChlorideD₃HT-2 Toxin-D₃

Enzymatic Approaches for Glucuronide Formation and Isomer Specificitynih.govnih.gov

Glucuronidation is a primary phase II metabolic pathway for detoxifying HT-2 toxin in mammals. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are predominantly found in liver microsomes. nih.gov For the synthesis of HT-2 Toxin 3-Glucuronide, an enzymatic approach offers high specificity, ensuring the glucuronic acid moiety is attached at the correct position.

The key aspects of this enzymatic step include:

Enzyme Source: Human and pig liver microsomes are effective sources of UGT enzymes for this reaction. nih.gov

Isomer Specificity: Studies have demonstrated that UGT enzymes exhibit a high degree of regioselectivity, preferentially catalyzing the formation of the HT-2 toxin 3-glucuronide isomer. nih.gov While other isomers like HT-2 toxin 4-glucuronide can be formed, the 3-glucuronide is the major metabolite in humans. In one in vitro study, approximately 51% of HT-2 toxin was converted to its glucuronide form, with the 3-glucuronide being the main product. nih.gov

Reaction: The isotopically labeled HT-2 toxin (HT-2-13C2,D3) is incubated with the liver microsomes in the presence of the co-substrate UDP-glucuronic acid (UDPGA). The UGT enzymes transfer the glucuronic acid from UDPGA to the C-3 hydroxyl group of the labeled HT-2 toxin.

This chemo-enzymatic method allows for the production of the specific, isotopically labeled metabolite required as an analytical standard for toxicological and food safety research.

Rigorous Spectroscopic and Chromatographic Characterization for Isotopic Purity and Structural Confirmationnih.govnih.gov

Following synthesis, the resulting compound must undergo rigorous analysis to confirm its molecular structure, verify the incorporation of the isotopic labels, and assess its purity.

High-Resolution Mass Spectrometry for Verification of Isotopic Incorporation and Molecular Massnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the successful synthesis of this compound. HRMS provides highly accurate mass measurements, which allows for the unambiguous verification of the elemental composition.

Molecular Mass Verification: HRMS confirms the final molecular weight of the compound, which will be higher than the unlabeled analogue due to the presence of the ¹³C and D isotopes. The precise mass difference confirms the successful incorporation of the labels.

Isotopic Enrichment: By analyzing the isotopic pattern of the molecular ion, the degree of ¹³C enrichment can be determined. Studies using this technique have reported enrichment levels of approximately 99.5%. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecule. The resulting fragmentation pattern provides structural information, confirming the locations of the glucuronide group and the labeled isovaleryl side chain. mdpi.com For instance, the loss of the glucuronic acid moiety (a neutral loss of 176 Da) is a characteristic fragmentation pathway for glucuronide conjugates.

Table 2: Expected Mass Data from HRMS Analysis

CompoundChemical FormulaExact Mass (Monoisotopic)
HT-2 ToxinC₂₂H₃₂O₈424.2097
HT-2 Toxin 3-GlucuronideC₂₈H₄₀O₁₄600.2418
HT-2 Toxin 3-Glucuronide-¹³C₂,D₃C₂₆¹³C₂H₃₇D₃O₁₄605.2635

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the definitive structural elucidation of the synthesized compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the molecular architecture. mdpi.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum will directly show two significantly enhanced signals corresponding to the enriched carbon atoms in the acetyl-derived portion of the molecule, providing unequivocal evidence of ¹³C incorporation. nih.gov

¹H NMR: The ¹H NMR spectrum will confirm the position of deuteration by the absence of specific proton signals in the isovaleryl group. Furthermore, the chemical shift and coupling constant of the anomeric proton of the glucuronide moiety (typically around δ 4.5-5.5 ppm) confirm the β-configuration of the glycosidic bond, which is characteristic of enzymatic glucuronidation. researchgate.netnih.gov

2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for confirming the site of glucuronidation. A correlation between the anomeric proton of the glucuronic acid and the C-3 carbon of the HT-2 toxin structure definitively establishes the C-3 linkage. mdpi.com

Chromatographic Purity Assessment for Analytical Standard Applicationsnih.govmdpi.com

For the synthesized this compound to be used as a reliable internal standard in quantitative assays, its purity must be rigorously assessed. Liquid chromatography is the method of choice for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors is used to separate the target compound from any unreacted starting materials, non-labeled species, or isomeric byproducts. laboratuvar.com The lack of a strong chromophore in trichothecenes can make UV detection challenging, making mass spectrometric detection more suitable. mdpi.com

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the analysis of mycotoxin metabolites. nih.gov It provides high sensitivity and selectivity. For purity assessment, the analysis should result in a single, sharp chromatographic peak corresponding to the exact mass and fragmentation pattern of the target analyte.

Purity Requirements: For use as an analytical standard, the compound should exhibit high purity, typically >95% or higher, with no detectable cross-contamination from other related mycotoxins or unlabeled material. This ensures accuracy and reliability in stable isotope dilution assays. nih.gov

Optimization of Production and Quality Control Protocols for Research-Grade Reference Materials

The production of research-grade this compound is a meticulous process that necessitates the optimization of both the synthesis and purification stages, followed by rigorous quality control to ensure the identity, purity, and stability of the final product. These protocols are designed to meet the stringent requirements for certified reference materials (CRMs), often following guidelines outlined in ISO 17034. mdpi.com

The synthesis of this compound typically involves an enzymatic approach, which is favored for its high stereoselectivity. In vitro studies utilizing human liver microsomes have demonstrated that glucuronidation is a primary phase II metabolic pathway for HT-2 toxin. nih.gov These microsomal systems contain the necessary UDP-glucuronosyltransferase (UGT) enzymes to catalyze the conjugation of glucuronic acid to the C-3 hydroxyl group of the HT-2 toxin. Research has indicated that the 3-glucuronide is the predominant isomer formed in humans. The isotopically labeled precursor, HT-2 toxin-13C2,D3, is used as the substrate in this enzymatic reaction.

Optimization of the production process involves several key parameters to maximize the yield and purity of the desired product. These parameters include the concentration of the substrate (HT-2 toxin-13C2,D3), the amount of liver microsomes, the concentration of the co-factor UDP-glucuronic acid (UDPGA), incubation time, and temperature.

Following synthesis, a multi-step purification protocol is essential to isolate the this compound from unreacted starting materials, enzyme components, and other potential byproducts. This typically involves a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Rigorous quality control measures are implemented to validate the final product as a research-grade reference material. The identity and structure of this compound are unequivocally confirmed using advanced analytical techniques. High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and the presence of the isotopic labels. nih.gov Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the site of glucuronidation and the stereochemistry of the linkage. researchgate.net

The purity of the reference material is determined using quantitative techniques such as HPLC with UV or mass spectrometric detection. A certificate of analysis is provided with the reference material, detailing the certified concentration and its associated uncertainty. romerlabs.com

Homogeneity and stability studies are also critical components of the quality control process for certified reference materials. researchgate.netresearchgate.net Homogeneity testing ensures that the concentration of the analyte is uniform throughout the batch, while stability studies are conducted under various storage conditions to establish the shelf-life of the reference material.

Detailed Research Findings

While specific optimization data for the synthesis of this compound is not extensively published, research on the glucuronidation of HT-2 toxin provides valuable insights. One in vitro study using human liver microsomes reported that approximately 51% of the initial HT-2 toxin was converted to its glucuronide form. nih.gov This highlights the efficiency of the enzymatic approach.

The development of certified reference materials for other mycotoxins offers a framework for the stringent quality control applied to this compound. For instance, the certification of aflatoxins and zearalenone (B1683625) in oil matrices involved comprehensive homogeneity and stability testing, along with an inter-laboratory comparison to ensure the accuracy of the certified values. mdpi.com Similar rigorous procedures are essential for establishing the reliability of this compound as a reference material.

The use of isotopically labeled internal standards, such as this compound, is a well-established practice to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring precise quantification in complex samples like urine.

Interactive Data Tables

Below are illustrative data tables based on typical findings in the production and quality control of mycotoxin reference materials.

Table 1: Key Parameters in the Enzymatic Synthesis of HT-2 Toxin 3-Glucuronide

ParameterTypical Range/ConditionRationale
Substrate Concentration (HT-2 Toxin-13C2,D3)1-50 µMTo ensure sufficient product formation without inhibiting enzyme activity.
Microsomal Protein Concentration0.5-2.0 mg/mLTo provide an adequate amount of UGT enzymes for the reaction.
UDPGA Concentration1-5 mMTo ensure the co-factor is not a limiting reagent in the reaction.
Incubation Temperature37 °COptimal temperature for the activity of human UGT enzymes.
Incubation Time1-4 hoursTo allow for sufficient conversion of the substrate to the product.

Table 2: Quality Control Specifications for Research-Grade this compound

ParameterMethodSpecification
Identity ConfirmationLC-HRMS, NMRMass and fragmentation pattern consistent with the structure; NMR spectra confirm connectivity and stereochemistry.
PurityHPLC-UV/MS≥98%
Isotopic EnrichmentMass Spectrometry≥99% for 13C and D
Certified ConcentrationQuantitative HPLC or LC-MS/MSStated value with uncertainty (e.g., 25 µg/mL ± 2 µg/mL).
HomogeneityStatistical analysis of multiple samples from the same batchRelative standard deviation (RSD) <5%.
Short-term StabilityAnalysis after storage at elevated temperaturesNo significant degradation.
Long-term StabilityAnalysis at specified intervals under recommended storage conditionsStable for the defined shelf-life.

Innovations in Analytical Methodologies Utilizing Ht 2 Toxin 3 Glucuronide 13c2,d3 As an Internal Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Systems.nih.govnih.govnih.govfamic.go.jp

The combination of liquid chromatography for separation and tandem mass spectrometry for detection (LC-MS/MS) has become the gold standard for mycotoxin analysis due to its high specificity, sensitivity, and ability to provide both qualitative and quantitative data. americanlaboratory.comnih.gov The development and validation of robust LC-MS/MS methods are essential for the accurate determination of HT-2 toxin and its metabolites in various samples, including food, feed, and biological fluids. nih.govnih.gov

A sensitive and specific LC-MS/MS method enables the quantitative determination of mycotoxins like T-2 toxin and its primary metabolite, HT-2 toxin, in animal body fluids such as plasma and bile. nih.gov The validation of these methods typically involves assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.com For instance, a validated method for T-2 and HT-2 toxins in plasma and bile reported LOQs between 1 and 2.5 ng/mL and LODs ranging from 0.01 to 0.63 ng/mL. nih.gov The use of isotopically labeled internal standards, such as HT-2 toxin 3-glucuronide-¹³C₂,D₃, is crucial in these validated methods to compensate for analytical variability.

Optimization of Chromatographic Separation Parameters for HT-2 Toxin and its Metabolites.nih.govnih.govfamic.go.jpmdpi.com

Effective chromatographic separation is fundamental to a reliable LC-MS/MS analysis, ensuring that the target analytes are resolved from other matrix components and potential isomers. The optimization of separation parameters is a multi-faceted process involving the selection of an appropriate stationary phase (column), mobile phase composition, gradient elution profile, and flow rate. waters.commostwiedzy.pl

For the analysis of HT-2 toxin and its metabolites, reversed-phase chromatography is commonly employed. nih.gov A typical column choice is a C18 stationary phase, which effectively separates moderately polar compounds like the trichothecenes. nih.govmdpi.com The mobile phase often consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency and peak shape. nih.govmdpi.com For example, a mixture of 5mM ammonium acetate in water/methanol/acetic acid has been successfully used for the separation of T-2 and HT-2 toxins. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of a range of metabolites with varying polarities within a reasonable analysis time. waters.com

Table 1: Example of Chromatographic Conditions for HT-2 Toxin Analysis

ParameterCondition
Column Reversed-phase C18
Mobile Phase A Water with 5 mM ammonium acetate and 0.1% acetic acid
Mobile Phase B Methanol with 5 mM ammonium acetate and 0.1% acetic acid
Flow Rate 0.3 mL/min
Gradient Optimized for separation of HT-2 and related metabolites

This table presents a generalized example of chromatographic conditions. Specific parameters are optimized for each analytical method and matrix.

Tandem Mass Spectrometric Detection Strategies for Quantitative Analysis.nih.govnih.govnih.govfamic.go.jpsemanticscholar.orgnih.gov

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity for the quantification of mycotoxins. The most common mode of operation for quantitative analysis is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net In this technique, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences from other compounds in the sample. researchgate.net

For HT-2 toxin, the precursor ion is typically the protonated molecule [M+H]⁺ or an adduct such as the ammonium adduct [M+NH₄]⁺ in positive electrospray ionization (ESI) mode. mdpi.comresearchgate.net The selection of precursor and product ions, along with the optimization of collision energy and other MS parameters, is critical for achieving the desired sensitivity and specificity. The use of at least two SRM transitions per analyte—one for quantification and one for confirmation—is a common practice to ensure reliable identification and prevent false positives. researchgate.net

Table 2: Illustrative SRM Transitions for HT-2 Toxin Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
HT-2 Toxin442.2263.1215.1

Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.

Assessment and Mitigation of Matrix Effects in Diverse Complex Matrices.nih.govmdpi.comnih.gov

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when dealing with complex samples like food, feed, and biological fluids. nih.gov These effects arise from co-eluting matrix components that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov The assessment of matrix effects is a crucial step in method validation. It is typically evaluated by comparing the response of an analyte in a pure solvent with its response in a sample matrix extract. mdpi.com

Several strategies can be employed to mitigate matrix effects. These include optimizing sample preparation to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix interferences, and using matrix-matched calibration curves. nih.gov However, the most effective approach for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as HT-2 toxin 3-glucuronide-¹³C₂,D₃. nih.govresearchgate.net Because the SIL-IS has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized. mdpi.comnih.gov

Implementation of Stable Isotope Dilution Assay (SIDA) for Enhanced Accuracy and Precision.nih.govsemanticscholar.orgnih.gov

The Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique that utilizes stable isotope-labeled compounds as internal standards to achieve the highest level of accuracy and precision in quantitative analysis. nih.govnih.gov The principle of SIDA relies on adding a known amount of the isotopically labeled standard to the sample at the earliest stage of the analytical workflow. youtube.comtum.de

Compensation for Sample Preparation Losses and Ionization Variability.nih.govsemanticscholar.orgnih.govnih.gov

One of the primary advantages of SIDA is its ability to compensate for analyte losses that may occur during the various steps of sample preparation, such as extraction, cleanup, and concentration. nih.gov Since the isotopically labeled internal standard behaves identically to the native analyte throughout these procedures, any loss of the analyte will be accompanied by a proportional loss of the internal standard. youtube.com Consequently, the ratio of the native analyte to the labeled standard remains constant, ensuring that the final calculated concentration is accurate despite any procedural losses.

Furthermore, SIDA effectively corrects for variations in ionization efficiency within the mass spectrometer's ion source, which can be caused by matrix effects or fluctuations in instrument performance. nih.gov As both the analyte and the internal standard are ionized with similar efficiencies, any changes in the ionization process will affect both compounds equally, thus preserving the accuracy of the measurement. tum.de

Reliability in Trace-Level Mycotoxin Quantification.nih.govsemanticscholar.orgnih.gov

The quantification of mycotoxins is often challenging due to their low concentrations in various commodities. SIDA is particularly well-suited for trace-level analysis because it provides a robust and reliable method for measuring minute quantities of contaminants. nih.goviaea.org The high accuracy and precision afforded by SIDA are essential for enforcing regulatory limits and conducting accurate risk assessments for mycotoxin exposure. nih.gov The use of a dedicated, isotopically labeled internal standard like HT-2 toxin 3-glucuronide-¹³C₂,D₃ ensures that even at low concentrations, the analytical results are dependable and defensible.

Method Validation According to International Guidelines and Accreditation Standards.nih.govmdpi.comresearchgate.net

Method validation is a critical requirement for laboratories seeking or maintaining accreditation under international standards such as ISO/IEC 17025. mdpi.comvolac.comnih.govromerlabs.com This process provides objective evidence that a specific analytical method is fit for its intended purpose. researchgate.net The use of isotopically labeled internal standards, like HT-2 Toxin 3-Glucuronide-13C2,D3, is highly recommended as it effectively compensates for variations in sample preparation and instrumental analysis, leading to more accurate and precise results. nih.govrestek.com Laboratories involved in official control of mycotoxins must demonstrate their competence through successful participation in proficiency testing (PT) or other interlaboratory comparison studies. mdpi.comnih.gov

Evaluation of Linearity, Limit of Detection, and Limit of Quantification.mdpi.comrestek.commdpi.com

A cornerstone of method validation is the assessment of its performance characteristics, including linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of calibration standards and assessing the coefficient of determination (R²). researchgate.netresearchgate.net The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comresearchgate.net

In the context of mycotoxin analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an isotopically labeled internal standard like this compound is instrumental in establishing these parameters accurately. For instance, studies developing methods for the simultaneous determination of multiple mycotoxins, including HT-2 toxin and its metabolites, have reported excellent linearity with correlation coefficients (R²) greater than 0.99. nih.govresearchgate.net The limits of quantification achieved in such methods can be as low as 0.5 to 10.0 µg/kg for various mycotoxins in complex matrices like cereals. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for Mycotoxin Analysis

ParameterTypical Value/RangeReference
Linearity (R²)> 0.99 nih.govresearchgate.net
Limit of Quantification (LOQ)0.5 - 10.0 µg/kg nih.gov
Limit of Detection (LOD)0.075 - 1.5 µg/kg researchgate.net

Assessment of Accuracy, Precision, and Reproducibility in Inter-Laboratory Studies.volac.comnih.gov

Inter-laboratory validation of LC-MS/MS methods for mycotoxin analysis has demonstrated good precision and accuracy. nih.govnih.gov For example, a study involving the transfer of a multi-mycotoxin method between a national reference laboratory and six regional laboratories showed reproducibility coefficients of variation ranging from 3.7% to 20.5% and accuracy (recovery) between 89% and 120%. nih.govnih.govresearchgate.net Such results underscore the robustness of these methods when implemented across different laboratory settings. The use of a stable isotope-labeled internal standard like this compound is a key factor in achieving this level of performance by correcting for matrix effects and variations in extraction efficiency. restek.comrestek.com

Table 2: Performance in Inter-Laboratory Mycotoxin Analysis Validation

ParameterTypical Value/RangeReference
Reproducibility (Coefficient of Variation)3.7% - 20.5% nih.govnih.gov
Accuracy (Recovery)89% - 120% nih.govnih.gov
Trueness94% - 103% nih.govnih.gov

Alternative Analytical Approaches: Gas Chromatography-Mass Spectrometry (GC-MS) for Select Applications.romerlabs.com

While LC-MS/MS is a dominant technique for mycotoxin analysis, Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable alternative for specific applications. sigmaaldrich.commdpi.com GC-MS often requires derivatization of the analytes to increase their volatility for gas chromatographic separation. sigmaaldrich.comnih.govresearchgate.net This additional step can be a drawback, but for certain mycotoxins, GC-MS can offer high sensitivity and specificity. sigmaaldrich.comnih.gov

The use of fully 13C isotope-labeled analogues of T-2 and HT-2 toxins as internal standards in GC-MS analysis has been shown to significantly improve the precision and accuracy of measurements. sigmaaldrich.com This isotopic dilution mass spectrometry (IDMS) approach allows for the compensation of matrix effects and inaccuracies during sample preparation. sigmaaldrich.com For instance, a GC-MS method using such standards achieved detection limits in the range of 2–5 ppb for HT-2 and T-2 toxins in complex food matrices. sigmaaldrich.com The identity of the toxins is typically confirmed by their retention time and multiple selected ion monitoring (SIM) ions. sigmaaldrich.com

Application of Ht 2 Toxin 3 Glucuronide 13c2,d3 in Mycotoxin Toxicokinetic and Biotransformation Research

Elucidation of Metabolic Pathways of T-2 and HT-2 Toxins in In Vitro and Ex Vivo Models

The metabolism of T-2 and HT-2 toxins is a complex process involving multiple enzymatic reactions that vary across different species. mdpi.com The use of isotopically labeled standards like HT-2 Toxin 3-Glucuronide-13C2,D3 is indispensable for accurately identifying and quantifying the resulting metabolites in controlled laboratory settings.

Quantitative Profiling of Glucuronide Conjugates and Other Phase I/II Metabolites

The primary metabolic pathway for T-2 toxin is its rapid deacetylation to the less toxic HT-2 toxin. nih.gov Both T-2 and HT-2 toxins can then undergo further biotransformation through Phase I (hydrolysis and hydroxylation) and Phase II (glucuronidation) reactions. mdpi.com

Phase I metabolism of T-2 toxin yields metabolites such as HT-2 toxin, neosolaniol (B1681912) (NEO), 3'-hydroxy-T-2 (3'-OH-T-2), and 3'-hydroxy-HT-2 (3'-OH-HT-2). mdpi.com Following this, Phase II metabolism involves the conjugation of these metabolites with glucuronic acid, forming glucuronide conjugates like T-2-3-glucuronide (T-2-3-GlcA), HT-2-3-glucuronide (HT-2-3-GlcA), and HT-2-4-glucuronide (HT-2-4-GlcA). mdpi.com

The use of isotopically labeled internal standards, such as this compound, in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for the precise quantification of these glucuronide conjugates and other metabolites. acs.orgnewfoodmagazine.com This is crucial for creating a comprehensive metabolic profile and understanding the detoxification processes.

Table 1: Key Metabolites of T-2 and HT-2 Toxins

Parent Toxin Phase I Metabolites Phase II Metabolites (Glucuronides)
T-2 ToxinHT-2 Toxin, Neosolaniol (NEO), 3'-hydroxy-T-2 (3'-OH-T-2)T-2-3-Glucuronide (T-2-3-GlcA)
HT-2 Toxin3'-hydroxy-HT-2 (3'-OH-HT-2)HT-2-3-Glucuronide (HT-2-3-GlcA), HT-2-4-Glucuronide (HT-2-4-GlcA)

This table provides a simplified overview of the major metabolic pathways. The actual metabolic profile can be more complex and species-dependent.

Investigations into Enzyme Kinetics and Species-Specific Metabolism (e.g., Liver Microsome Studies)

Significant differences in the metabolism of T-2 and HT-2 toxins have been observed across various species. mdpi.com Liver microsome studies are a common in vitro model used to investigate these species-specific differences in enzyme kinetics. researchgate.netbvsalud.org

For instance, studies using liver microsomes from humans, rats, dogs, and monkeys have revealed distinct metabolic profiles and rates. bvsalud.org In rats, the primary metabolic pathway for T-2 toxin is hydrolysis to HT-2 toxin, a reaction catalyzed by carboxylesterases. nih.gov In contrast, hydroxylation can be a more dominant pathway in other species. bvsalud.org

Research has shown that the major glucuronidation product can also vary. In cows and goats, T-2-3-GlcA is the predominant form, while in other animals and humans, HT-2-3-GlcA is the major glucuronide conjugate. mdpi.com Chickens, on the other hand, exhibit a lower capacity to metabolize and conjugate T-2 toxin compared to other species. mdpi.com The use of labeled standards is essential in these comparative studies to accurately quantify the formation of different metabolites and determine the kinetic parameters of the involved enzymes. nih.gov

Table 2: Species-Specific Differences in T-2 Toxin Metabolism in Liver Microsomes

Species Major Metabolites Primary Metabolic Pathway
HumanT-2 triol, HT-2 toxinHydrolysis
RatT-2 triol, HT-2 toxinHydrolysis
DogHT-2 toxin, 3'-OH-T-2 toxinHydrolysis
MouseT-2 triol, 3'-OH-T-2 toxinHydrolysis
Monkey3'-hydroxyl-T-2 toxin, NeosolaniolHydroxylation

Data compiled from various liver microsome studies. bvsalud.org

Contribution to Understanding Absorption, Distribution, Metabolism, and Excretion (ADME) Dynamics of Mycotoxins

Understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of mycotoxins is fundamental to assessing their risk to human and animal health. nih.gov Isotopically labeled compounds are invaluable tools for tracing the fate of these toxins within a biological system.

Tracing Mycotoxin and Metabolite Fate in Research Animal Models

By administering a known amount of a labeled mycotoxin or its metabolite, researchers can track its journey through the body. Studies in rats, for example, have utilized labeled compounds to follow the distribution and excretion of T-2 and HT-2 toxins. nih.gov These studies have shown that T-2 toxin is rapidly metabolized and its metabolites are excreted in both urine and feces. nih.gov The lipophilic nature of T-2 and HT-2 toxins allows for their easy absorption through the gut. nih.gov

Following intravenous administration of HT-2 toxin in rats, its glucuronide conjugate, 3-GlcA HT-2, was found to be the predominant metabolite in plasma. nih.gov This highlights the importance of glucuronidation in the systemic circulation and clearance of this mycotoxin.

Quantitative Assessment of Glucuronidation as a Biotransformation and Detoxification Mechanism

Glucuronidation is a major Phase II biotransformation pathway that plays a crucial role in the detoxification of many xenobiotics, including mycotoxins. nbnus.net This process increases the water solubility of the toxins, facilitating their excretion from the body. nbnus.net

Studies on Mycotoxin Interaction and Co-Contamination Effects on Metabolism

In the real world, exposure to a single mycotoxin is rare. Food and feed are often contaminated with multiple mycotoxins, leading to potential interactions that can alter their individual metabolic fates and toxicities. tandfonline.comnih.gov

Metabolomics studies, which provide a comprehensive analysis of all small-molecule metabolites in a biological system, are increasingly being used to investigate the effects of mycotoxin co-contamination. tandfonline.com These studies have revealed that exposure to mixtures of mycotoxins can lead to significant alterations in various metabolic pathways, including amino acid metabolism and lipid metabolism. mdpi.com

The use of isotopically labeled standards in such studies is critical for accurately tracing the metabolic pathways of individual mycotoxins within a complex mixture. By using this compound, researchers can specifically track the glucuronidation of HT-2 toxin even in the presence of other mycotoxins, helping to elucidate how co-contaminants may influence its detoxification. This information is vital for a more realistic assessment of the risks associated with exposure to multiple mycotoxins.

Strategic Research in Mycotoxin Surveillance and Exposure Science Employing Ht 2 Toxin 3 Glucuronide 13c2,d3

Integration into Multi-Mycotoxin Analysis Platforms for Comprehensive Profiling

The co-occurrence of multiple mycotoxins in a single commodity is a frequent and challenging issue in food safety. To address this, researchers are increasingly employing multi-mycotoxin analysis platforms, and HT-2 Toxin 3-Glucuronide-13C2,D3 is an integral component of these advanced systems.

Simultaneous Quantification of HT-2 Toxin, T-2 Toxin, and Relevant Metabolites in Agri-Food Matrices

Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the simultaneous detection and quantification of a wide array of mycotoxins and their metabolites in complex food and feed matrices. nih.gov The use of isotopically labeled internal standards, such as this compound, is crucial for achieving accurate and reliable results. sigmaaldrich.com These standards mimic the behavior of the target analytes during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. sigmaaldrich.com

The primary biotransformation pathway of T-2 toxin in both plants and animals involves its rapid deacetylation to HT-2 toxin. food.gov.uk Subsequently, these toxins can undergo further metabolism, including glucuronidation, to form more polar and readily excretable compounds. food.gov.uk HT-2 toxin 3-glucuronide is a significant mammalian Phase II metabolite of both T-2 and HT-2 toxins. Therefore, the ability to accurately measure not only the parent toxins but also their key metabolites is essential for a complete understanding of the contamination profile and the associated risks.

Research has demonstrated the successful application of multi-mycotoxin methods for the simultaneous determination of T-2 toxin, HT-2 toxin, and their metabolites, including HT-2 toxin 3-glucuronide, in various agri-food matrices. nih.gov For instance, a study on commercial cereals and cereal-based products in Shanghai utilized a UPLC-MS/MS method to simultaneously determine T-2 toxin and its modified forms, including HT-2 toxin 3-glucoside (HT-2-3G). nih.gov The inclusion of isotopically labeled standards ensures the precision required for these complex analyses.

Role in Analytical Studies of Food and Feed Contamination

The presence of T-2 and HT-2 toxins in agricultural commodities, particularly cereals like oats, barley, and wheat, poses a significant threat to human and animal health. r-biopharm.comnih.gov this compound serves as a critical analytical tool in the surveillance and study of this contamination.

Monitoring Mycotoxin Levels in Cereals, Grains, and Derived Products

Regular monitoring of mycotoxin levels in cereals and grain-based products is fundamental to ensuring food and feed safety. r-biopharm.com T-2 and HT-2 toxins are frequently detected in these commodities, with their concentrations varying based on factors like climate and agricultural practices. r-biopharm.comnih.gov

Studies have reported the widespread contamination of cereals with T-2 and HT-2 toxins. For example, a survey of various cereal samples found that 70.0% of oats, 40.9% of barley, 26.8% of maize, and 19.2% of wheat samples were contaminated with the sum of T-2 and HT-2 toxins, with concentrations ranging from 12.2 to 332.3 µg/kg. nih.gov Another study analyzing over 450 oat samples in the UK found a high prevalence of T-2 (84%) and HT-2 (92%) toxins. nih.gov The use of isotopically labeled standards in these monitoring programs is essential for generating the accurate data needed for risk assessment and regulatory compliance.

Table 1: Prevalence and Concentration of T-2 and HT-2 Toxins in Various Cereals

CerealPrevalence of T-2 and HT-2 ContaminationConcentration Range (µg/kg)Reference
Oats70.0%12.2 - 332.3 nih.gov
Barley40.9%12.2 - 332.3 nih.gov
Maize26.8%12.2 - 332.3 nih.gov
Wheat19.2%12.2 - 332.3 nih.gov
UK Oats (sum of T-2 and HT-2)T-2: 84%, HT-2: 92%Mean: 570, Max: 9990 nih.gov

Assessment of Processing Effects on Mycotoxin Conjugates and Masked Mycotoxins

Food processing can significantly alter the mycotoxin profile of a product. agriculturejournals.cznih.gov While some processes can reduce mycotoxin levels through physical removal or degradation, others can lead to the formation of "masked" or "conjugated" mycotoxins. agriculturejournals.cznih.govnih.gov These are derivatives of the parent mycotoxin that may not be detected by conventional analytical methods but can be hydrolyzed back to their toxic forms in the digestive tract. agriculturejournals.cznih.gov

HT-2 toxin 3-glucuronide is an example of a conjugated mycotoxin. Understanding how processing affects the levels of both parent toxins and their conjugates is crucial for a comprehensive risk assessment. For instance, thermal processing, such as baking, can lead to a partial degradation of T-2 and HT-2 toxins, with the extent of degradation influenced by factors like water content and temperature. researchgate.net Conversely, milling can concentrate toxins in certain fractions, such as bran. researchgate.net The use of this compound allows for the precise tracking of these transformations during processing, providing valuable data on the final mycotoxin load in consumer products.

Enhancement of Exposure Assessment Methodologies in Research

Accurate assessment of human exposure to mycotoxins is a cornerstone of public health protection. nih.gov The use of advanced analytical tools like this compound significantly enhances the precision and reliability of these assessments. nih.gov

Improving Accuracy in Dietary Exposure and Cumulative Risk Calculations Through Metabolite Quantification

Dietary exposure assessments traditionally rely on data from food contamination levels and food consumption patterns. nih.govfood.gov.uk However, to gain a more accurate picture of the internal dose, it is increasingly important to consider the metabolic fate of mycotoxins within the body. By quantifying key metabolites like HT-2 toxin 3-glucuronide in human biomonitoring studies (e.g., in urine), researchers can obtain a more direct measure of exposure.

A study in Shanghai conducted a probabilistic dietary exposure assessment for T-2 toxin and its modified forms, highlighting the importance of including these metabolites in risk calculations. nih.gov The European Food Safety Authority (EFSA) has established a group tolerable daily intake (TDI) for the sum of T-2 and HT-2 toxins, underscoring the need to consider the cumulative exposure to these related compounds. nih.govnih.gov The use of this compound in analytical methods provides the accuracy needed to quantify these various forms, leading to more robust and health-protective exposure assessments. This is particularly important as regulatory bodies continue to refine their guidance on mycotoxin levels in food. nih.govfood.gov.uk

Q & A

Basic Research Questions

Q. How is HT-2 Toxin 3-Glucuronide-13C2,D3 synthesized for use as an analytical standard?

  • Methodological Answer : The compound is synthesized enzymatically using liver microsomes from species such as rats, mice, pigs, or humans. The process involves glucuronidation of HT-2 toxin at the 3-OH position, followed by isotopic labeling (13C2 and D3) to ensure traceability in mass spectrometry. Structural confirmation is performed using NMR and high-resolution LC-MS to verify isotopic purity and glucuronide linkage .

Q. What are the primary applications of HT-2 Toxin 3-Glucuronide-13C2,D3 in toxicology studies?

  • Methodological Answer : It serves as an internal standard for quantifying HT-2 toxin and its metabolites in biological matrices (e.g., blood, urine). Researchers use stable isotope dilution analysis (SIDA) with LC-MS/MS to correct for matrix effects and ionization efficiency. This approach improves accuracy in exposure assessments, particularly for studying species-specific glucuronidation rates .

Q. How does the glucuronidation of HT-2 toxin influence its bioavailability and toxicity?

  • Methodological Answer : Glucuronidation increases the polarity of HT-2 toxin, facilitating renal excretion and reducing systemic toxicity. To study this, in vitro models (e.g., Caco-2 cell monolayers) are used to measure intestinal absorption rates. Parallel assays with human hepatocytes quantify metabolic clearance, while cytotoxicity assays (e.g., MTT) compare the effects of the parent toxin versus its glucuronide .

Q. What analytical techniques are recommended for distinguishing HT-2 Toxin 3-Glucuronide from its 4-glucuronide isomer?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is optimal. Chromatographic separation uses a C18 column with a gradient elution of 0.1% formic acid in water/acetonitrile. Isomeric differentiation relies on retention time and fragmentation patterns (e.g., m/z 599 → 423 for 3-glucuronide vs. m/z 599 → 409 for 4-glucuronide) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported HT-2 toxin glucuronide concentrations across different analytical platforms?

  • Methodological Answer : Calibrate instruments using certified reference materials (e.g., TRC H671807) and validate methods via inter-laboratory studies. Assess matrix effects by spiking blank samples with known concentrations. Use principal component analysis (PCA) to identify confounding variables (e.g., feed composition in poultry studies) that may influence toxin co-occurrence patterns .

Q. What experimental designs are critical for evaluating species-specific differences in HT-2 toxin glucuronidation?

  • Methodological Answer : Conduct comparative in vitro assays using liver microsomes from multiple species (rat, mouse, pig, human). Measure enzyme kinetics (Vmax, Km) via HPLC-UV. Confirm UDP-glucuronosyltransferase (UGT) isoforms responsible using recombinant enzymes or inhibitors like β-glucuronidase. Cross-validate findings with in vivo excretion studies in model organisms .

Q. How do modified mycotoxins like HT-2 Toxin 3-Glucuronide-13C2,D3 complicate risk assessment in food safety?

  • Methodological Answer : Develop multi-analyte LC-MS/MS methods to detect both free and conjugated toxins in complex matrices (e.g., cereals). Use hydrolysis protocols (enzymatic/acidic) to quantify total toxin load. Apply probabilistic exposure models to account for variable glucuronide stability during food processing and digestion .

Q. What strategies mitigate interference from co-eluting metabolites in HT-2 toxin glucuronide analysis?

  • Methodological Answer : Implement high-resolution mass spectrometry (HRMS) for accurate mass measurement (e.g., Q-TOF or Orbitrap). Use differential mobility spectrometry (DMS) to separate isomers. Validate specificity via stable isotope-labeled internal standards and post-column infusion experiments to map ion suppression zones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.